
1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea is a useful research compound. Its molecular formula is C17H17N3O2 and its molecular weight is 295.342. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural and Chemical Properties
1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea has been the subject of various studies focusing on its synthesis and structural characterization. Hu et al. (2018) synthesized the compound and characterized its structure through NMR, ESI-MS, and single-crystal X-ray diffraction, highlighting its crystallography and molecular dimensions Hu et al., 2018. Similarly, Sarantou & Varvounis (2022) described methods for the synthesis of related compounds, providing insights into the molecular structure through spectroscopic techniques Sarantou & Varvounis, 2022.
Antitumor Activities
The compound has demonstrated potential in antitumor activities. Hu et al. (2018) not only synthesized and characterized the compound but also analyzed its antitumor activity using the MTT assay. Furthermore, they rationalized its potencies in the CDK4 target by docking the compound into the CDK4 protein and analyzing the interactions with the active site residues Hu et al., 2018.
Enzyme Inhibition and Anticancer Investigations
Mustafa et al. (2014) synthesized several urea derivatives, including variations of the compound , and subjected them to enzyme inhibition assays. They observed effects on enzymes like urease, β-glucuronidase, and snake venom phosphodiesterase, and noted anticancer activity against a prostate cancer cell line Mustafa, Perveen, & Khan, 2014.
Molecular Rearrangement and Chemical Reactions
Klásek, Lyčka, & Holčapek (2007) investigated the molecular rearrangement of related compounds, which react to give various derivatives, offering insight into chemical reactions and pathways that involve the compound's structural framework Klásek, Lyčka, & Holčapek, 2007.
Rheology and Morphology Tuning
Lloyd & Steed (2011) discussed the use of a related compound in hydrogels and how its rheology and morphology can be tuned based on the identity of the anion, showcasing the compound's utility in material science applications Lloyd & Steed, 2011.
Antimicrobial Evaluation
Rani et al. (2014) synthesized novel derivatives of the compound and evaluated them for antimicrobial activity, highlighting its potential in combating microbial infections Rani, Praveena, Spoorthy, & Ravindranath, 2014.
Corrosion Inhibition
Bahrami & Hosseini (2012) investigated the inhibition effect of related compounds on mild steel corrosion in acid solutions, pointing towards its application in industrial chemistry and corrosion prevention Bahrami & Hosseini, 2012.
特性
IUPAC Name |
1-(2-methoxyphenyl)-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-20-11-14(12-7-3-5-9-15(12)20)19-17(21)18-13-8-4-6-10-16(13)22-2/h3-11H,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITWMZNVOJRHFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
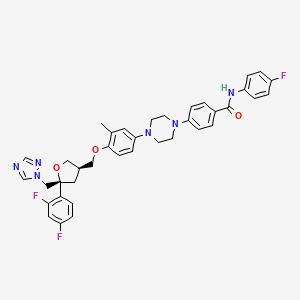
![2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B2538440.png)
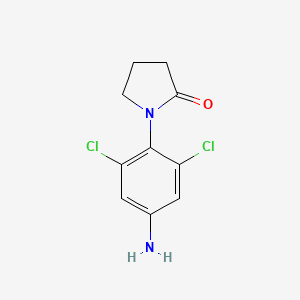
![3-[(4-Fluorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2538444.png)
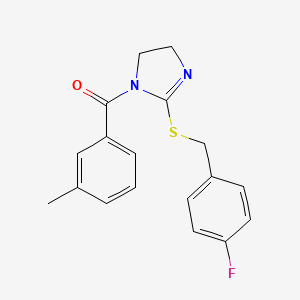
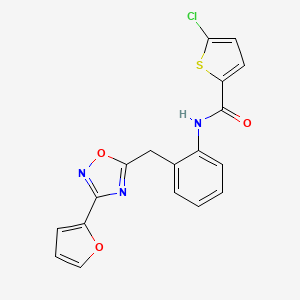
![(1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]decan-3-one](/img/structure/B2538449.png)
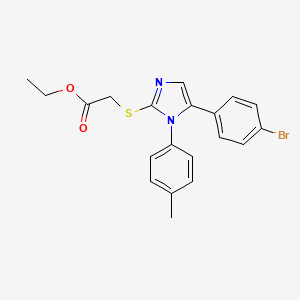
![[4-bromo-2-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2538451.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2538452.png)
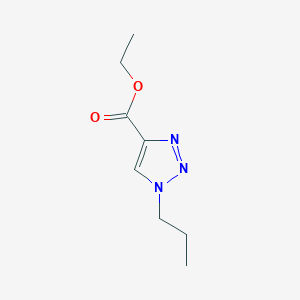
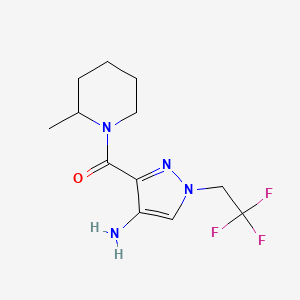
![1-(2-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide](/img/structure/B2538458.png)
![N-[(2-bromophenyl)methyl]-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B2538460.png)
